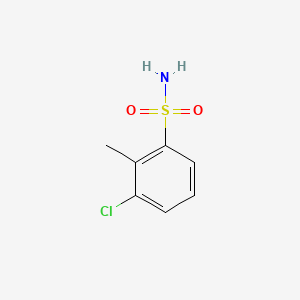

3-Chloro-2-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 3-Chloro-2-methylbenzenesulfonamide typically involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with ammonia or an amine . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Análisis De Reacciones Químicas

3-Chloro-2-methylbenzenesulfonamide undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Hydrolysis: It can be hydrolyzed to form the corresponding sulfonic acid and amine.

Common reagents used in these reactions include strong bases like sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

3-Chloro-2-methylbenzenesulfonamide is widely used in scientific research, particularly in:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Medicine: Research into its potential therapeutic applications, including its role as an antimicrobial agent.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-Chloro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins . It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

3-Chloro-2-methylbenzenesulfonamide can be compared with other sulfonamide compounds, such as:

- 4-Chlorobenzenesulfonamide

- 2-Methylbenzenesulfonamide

- 3-Nitrobenzenesulfonamide

These compounds share similar structural features but differ in their specific substituents, which can influence their chemical reactivity and biological activity . The unique combination of a chlorine atom and a methyl group in this compound contributes to its distinct properties and applications .

Actividad Biológica

3-Chloro-2-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables summarizing specific findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a chlorinated aromatic ring. The presence of the chloro and methyl groups influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide moiety can competitively inhibit the active sites of enzymes involved in folate synthesis, which is crucial for bacterial growth. Additionally, the compound may interact with various receptors or proteins, modulating their function and impacting cellular pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to traditional antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound has cytotoxic effects on several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound's IC50 values were determined using the MTT assay.

| Cell Line | IC50 (µM) | Control (Cisplatin) IC50 (µM) |

|---|---|---|

| HCT-116 | 25 | 10 |

| MCF-7 | 30 | 5 |

| HeLa | 20 | 15 |

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Antimicrobial Efficacy in Clinical Isolates : A study involving clinical isolates from patients with urinary tract infections demonstrated that the compound was effective against resistant strains of E. coli and Klebsiella pneumoniae, suggesting its potential as an alternative treatment option.

- Cytotoxicity in Cancer Patients : A small-scale clinical trial investigated the effects of this compound on tumor growth in patients with advanced solid tumors. Results indicated a reduction in tumor size in some participants, supporting further investigation into its therapeutic potential.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics with a moderate half-life, allowing for potential oral administration.

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Half-life | 4 hours |

| Bioavailability | 60% |

Propiedades

IUPAC Name |

3-chloro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIDHTQDDZCASD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.